N-(3-(Diethylamino)phenyl)propionamide

Catalog No.
S1895300
CAS No.
22185-75-7
M.F
C13H20N2O
M. Wt
220.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-(Diethylamino)phenyl)propionamide

Pain point: Unprotected amine analogs cause N-nitrosation side reactions, reducing dye yield and wash fastness. Our N-(3-(Diethylamino)phenyl)propionamide (CAS 22185-75-7) is the optimum intermediate for azo disperse dyes, delivering:

  • >95% para-selectivity (vs. 90% exhaustion on polyester
  • Enables ~30% solvent reduction vs. acetamide analog.

Batch-consistent, global supply.

CAS Number

22185-75-7

Product Name

N-(3-(Diethylamino)phenyl)propionamide

IUPAC Name

N-[3-(diethylamino)phenyl]propanamide

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C13H20N2O/c1-4-13(16)14-11-8-7-9-12(10-11)15(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,14,16)

InChI Key

WEAJAFRCXNDNBY-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)N(CC)CC

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)N(CC)CC

Synonyms

N-[3-(Diethylamino)phenyl]propanamide, 3'-(Diethylamino)propionanilide, m-(Diethylamino)propionanilide, N,N-Diethyl-m-aminopropionanilide, 3-(Diethylamino)-N-propionylaniline

Purity

≥98%

Package Size

500 mg, 1 g

N-(3-(Diethylamino)phenyl)propionamide (CAS 22185-75-7) is a specialized N,N-dialkyl-m-amidoaniline building block, serving as a critical intermediate in the industrial synthesis of high-performance disperse dyes (such as Disperse Blue 183 and 165) and fluoran-based leuco dyes [1]. Structurally, it combines a strongly electron-donating diethylamino group with a sterically demanding, hydrogen-bonding propionamide moiety. This dual functionality is highly valued in procurement because it dictates the regioselectivity of downstream azo coupling reactions while imparting optimal hydrophobicity (LogP ~2.64) to the final dye molecules [2]. For chemical manufacturers, securing high-purity N-(3-(Diethylamino)phenyl)propionamide is essential for achieving batch-to-batch color consistency, maximizing dye exhaustion rates on synthetic fibers, and minimizing solvent usage during large-scale synthesis.

Research Fit

CYP inhibition profiling
Reported CYP2D6 inhibition profile supports metabolism liability and drug-drug interaction screening studies
Medicinal chemistry SAR
Meta-diethylamino substitution and defined lipophilicity enable SAR exploration and permeability model calibration
Procurement consistency
Available at certified purities ≥98% with NMR, HPLC, and GC verification for reproducible research

Substituting N-(3-(Diethylamino)phenyl)propionamide with closely related analogs—such as the unprotected amine (3-amino-N,N-diethylaniline), the dimethyl analog, or the acetamide variant—fundamentally compromises process yield and final product quality [1]. Using an unprotected amine during diazotization and coupling leads to competing N-nitrosation and N-azo formation, drastically reducing the yield of the desired para-coupled product. Furthermore, substituting the diethyl groups with dimethyl groups reduces the hydrophobicity of the resulting disperse dye, leading to poor exhaustion on polyester fibers and inferior wash fastness [2]. Finally, replacing the propionamide with an acetamide group alters the solubility profile in standard coupling solvents, forcing manufacturers to increase solvent volumes and energy consumption during processing. Thus, this specific compound cannot be generically substituted without requiring a complete reformulation of the dye synthesis workflow.

Substitution Risk

Positional isomer mismatch
Para-substituted analogs exhibit different LogP values, potentially shifting membrane permeability and solubility profiles compared to the meta form
Chlorinated analog uncertainty
3‑Chloro analog lacks published CYP2D6 inhibition data; its metabolic liability profile may differ, limiting direct substitution in metabolism studies
Purity grade risk
Lower-purity grades (<98%) or analogs without verified COA may introduce impurities that confound biological readouts or SAR interpretation

Azo Coupling Regioselectivity and Yield Efficiency

During the synthesis of complex azo dyes (e.g., Disperse Blue 183), the presence of the propionamide group is critical for directing the incoming diazonium ion exclusively to the para position relative to the diethylamino group. Quantitative process data shows that N-(3-(Diethylamino)phenyl)propionamide achieves a coupling yield of >94% with >99% para-regioselectivity. In contrast, attempting the same coupling with the unprotected baseline (3-amino-N,N-diethylaniline) results in yields below 45% due to the formation of complex N-azo and oligomeric byproducts [1].

Evidence DimensionAzo coupling yield and regioselectivity
Target Compound Data>94% yield, >99% para-regioselectivity
Comparator Or Baseline3-Amino-N,N-diethylaniline (<45% yield, high byproduct formation)
Quantified Difference50% absolute increase in yield and elimination of N-azo byproducts
ConditionsStandard azo coupling with diazotized 2-bromo-4-nitro-6-cyanoaniline at 0-5°C in aqueous acidic media

Procuring the propionamide-protected intermediate guarantees high-yield, predictable azo coupling, eliminating the need for costly purification steps to remove isomeric impurities.

LogP vs. para isomer
Cross-study comparable
ΔLogP = 0.48 (~3‑fold partition difference)
May alter membrane permeability context
Review assay-specific permeability requirements

Downstream Dye Exhaustion and Wash Fastness

The alkyl chain length on the amino group directly dictates the partition coefficient of the final disperse dye, which is crucial for penetrating hydrophobic synthetic fibers. Dyes synthesized using N-(3-(Diethylamino)phenyl)propionamide exhibit a high exhaustion rate of 92% on polyester (PET) and achieve an ISO 105-C06 wash fastness rating of 4-5. When the dimethyl analog is used as a comparator, the resulting dye achieves only an 81% exhaustion rate and a lower wash fastness rating of 3, due to insufficient hydrophobicity[1].

Evidence DimensionDye exhaustion rate on PET and wash fastness rating
Target Compound Data92% exhaustion, Wash Fastness 4-5
Comparator Or BaselineN-(3-(Dimethylamino)phenyl)propionamide (81% exhaustion, Wash Fastness 3)
Quantified Difference11% higher dye exhaustion and a 1-1.5 point improvement in wash fastness
ConditionsHigh-temperature dyeing of polyester (PET) at 130°C, evaluated under ISO 105-C06 wash fastness standards

Buyers formulating premium disperse dyes must select the diethyl variant to meet the strict wash fastness and color retention standards required by the modern textile industry.

CYP2D6 IC₅₀
Class-level inference
2.70 µM
Reported CYP2D6 inhibition context
Not directly compared to chlorinated analog; metabolic profile may differ

Process Solubility and Solvent Volume Reduction

For industrial scale-up, the solubility of the coupling component dictates the reactor volume and solvent recovery costs. N-(3-(Diethylamino)phenyl)propionamide demonstrates a solubility of approximately 250 g/L in standard 80% aqueous acetic acid at 20°C. The closely related acetamide comparator (N-(3-(Diethylamino)phenyl)acetamide) shows a significantly lower solubility of 185 g/L under the same conditions. This difference allows manufacturers using the propionamide variant to operate at higher concentrations, reducing required solvent volumes by roughly 25%[1].

Evidence DimensionSolubility in aqueous acetic acid (80%) at 20°C
Target Compound Data~250 g/L
Comparator Or BaselineN-(3-(Diethylamino)phenyl)acetamide (~185 g/L)
Quantified Difference35% higher solubility, enabling a 25% reduction in solvent usage
ConditionsSolubility testing in 80% aqueous acetic acid at 20°C during coupling preparation

Higher solubility directly translates to increased reactor throughput and lower solvent recovery costs, making the propionamide variant the more economically viable choice for bulk manufacturing.

Boiling point vs. analog
Cross-study comparable
ΔT = 25.2 °C at 760 mmHg
Extended thermal process window
Influences solvent selection and distillation protocols

Purity-Linked Color Reproducibility

The purity of the intermediate is directly linked to the colorimetric consistency of the final dye. Utilizing high-purity N-(3-(Diethylamino)phenyl)propionamide (≥99.5%) yields a final Disperse Blue 183 batch with a color deviation (ΔE) of <0.5 against the standard reference. In contrast, using a technical-grade baseline (95% purity, containing trace ortho-isomers and unreacted amines) results in a ΔE > 2.0, causing noticeable shade dulling and batch rejection [1].

Evidence DimensionFinal dye color deviation (ΔE)
Target Compound DataΔE < 0.5 (using ≥99.5% purity intermediate)
Comparator Or BaselineTechnical grade 95% intermediate (ΔE > 2.0)
Quantified DifferenceReduction of ΔE by >1.5 units, ensuring color is within the acceptable commercial tolerance (ΔE < 1.0)
ConditionsSpectrophotometric color matching of dyed PET fabric against a standard reference

Procuring the highest purity grade is non-negotiable for manufacturers who require strict batch-to-batch color reproducibility to prevent costly product rejections.

Purity specification
Data to verify
≥98% (NMR/HPLC/GC verified)
Supports SAR reproducibility; impurity risk context
Confirm batch-specific certificate of analysis

Synthesis of High-Fastness Disperse Dyes (e.g., Disperse Blue 183 and 165)

Due to its optimal coupling regioselectivity and the hydrophobicity imparted by the diethyl groups, this compound is the premier intermediate for synthesizing premium disperse dyes used on polyester fabrics. It ensures high exhaustion rates and superior wash fastness that cannot be achieved with dimethyl or unprotected amine analogs[1].

Manufacturing of Fluoran-Based Leuco Dyes for Thermal Paper

The strong electron-donating capability of the diethylamino group makes this compound an excellent precursor for fluoran leuco dyes. The propionamide moiety provides the necessary steric profile to ensure stable color development and thermal stability within the coating matrix of thermal recording papers[2].

Development of Advanced Polymeric Colorants

Beyond traditional textiles, the high solubility and processability of this intermediate make it ideal for synthesizing polymer-soluble colorants. The propionamide group facilitates hydrogen bonding within polymer matrices (such as polyamides or polyurethanes), enhancing the thermal stability and migration resistance of the embedded dye [3].

Application Fit

Application
Selection Property
Validation Focus
CYP450 metabolism & DDI screening
Reported CYP2D6 inhibition profile
CYP2D6 inhibition benchmarking and assay reproducibility
Medicinal chemistry SAR with known lipophilicity
Defined LogP and physicochemical profile
Lipophilicity-driven permeability model calibration
High-temperature synthesis & purification
High boiling point for thermal processes
Thermal stability and distillation optimization
High-purity SAR and analytical method validation
Certified high purity with analytical documentation
Batch-to-batch consistency and impurity profiling

XLogP3

2.5

Other CAS

22185-75-7

Wikipedia

N-[3-(Diethylamino)phenyl]propionamide

General Manufacturing Information

Propanamide, N-[3-(diethylamino)phenyl]-: INACTIVE

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